molecular formula C15H19NO B12091464 N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide

Cat. No.: B12091464
M. Wt: 229.32 g/mol
InChI Key: ZOIOLHIWEYZZOJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.31746 g/mol . This compound is known for its unique cyclopropane ring structure, which is often associated with interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide typically involves the reaction of diethylamine with a suitable cyclopropane precursor. One common method involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures (around -75°C) to form the cyclopropane ring . The reaction is then quenched with water and ammonium chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Substitution reactions may involve or under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methylene-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N,N-diethyl-2-methylidene-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H19NO/c1-4-16(5-2)14(17)15(11-12(15)3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

ZOIOLHIWEYZZOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1=C)C2=CC=CC=C2

Origin of Product

United States

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